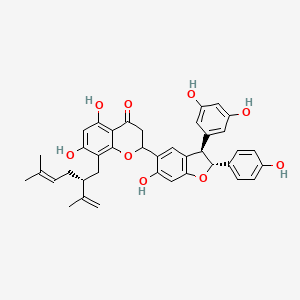

Sophoraflavanone I

Description

Properties

IUPAC Name |

2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H38O9/c1-19(2)5-6-22(20(3)4)13-28-30(43)16-32(45)37-33(46)18-34(48-39(28)37)27-15-29-35(17-31(27)44)47-38(21-7-9-24(40)10-8-21)36(29)23-11-25(41)14-26(42)12-23/h5,7-12,14-17,22,34,36,38,40-45H,3,6,13,18H2,1-2,4H3/t22-,34?,36-,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXQAEOPCKROBN-OKPFHGMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3O)OC(C4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3O)O[C@H]([C@@H]4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H38O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Isolation of Sophoraflavanone I from Sophora moorcroftiana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of Sophoraflavanone I, a prenylated flavonoid found in the roots of Sophora moorcroftiana. This document details the experimental protocols for extraction and purification, presents available quantitative data, and includes a visual representation of the experimental workflow.

Natural Source: Sophora moorcroftiana

This compound is a naturally occurring phytochemical isolated from Sophora moorcroftiana, a plant belonging to the Leguminosae family.[1] The roots of this plant are the primary source of this and other related flavonostilbenes, such as Sophoraflavanones H and J.[2] Sophora moorcroftiana is known to produce a variety of flavonoids and alkaloids, and the specific composition can be influenced by factors such as the geographical location and environmental conditions of the plant's growth.

Experimental Protocols for Isolation and Purification

While a single, unified protocol for the isolation of this compound is not available in the literature, the following detailed procedure has been synthesized from established methods for the extraction and purification of flavonoids from Sophora species. This protocol is designed to provide a robust framework for researchers to successfully isolate this compound.

Plant Material Preparation

-

Collection and Identification: The roots of Sophora moorcroftiana should be collected and botanically authenticated.

-

Washing and Drying: Thoroughly wash the collected roots with water to remove any soil and debris. Subsequently, the roots should be air-dried or oven-dried at a low temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.

-

Pulverization: Once completely dried, the roots are to be ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Selection: Ethanol (B145695) is a commonly used and effective solvent for the extraction of flavonoids from Sophora species.

-

Extraction Method:

-

Maceration: Soak the powdered root material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) at room temperature for a period of 72 hours, with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, employ a Soxhlet apparatus with 95% ethanol. The extraction should be carried out for approximately 24 hours or until the solvent in the siphon tube becomes colorless.

-

-

Filtration and Concentration: After extraction, filter the ethanolic extract to remove the solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297). This step aims to separate compounds based on their polarity. Prenylated flavonoids like this compound are typically enriched in the ethyl acetate fraction.

-

Concentration of Fractions: Each fraction is concentrated under reduced pressure to yield the respective petroleum ether, chloroform, and ethyl acetate fractions.

Chromatographic Purification

-

Column Chromatography on Silica (B1680970) Gel:

-

The ethyl acetate fraction, being rich in flavonoids, is subjected to column chromatography on a silica gel (100-200 mesh) column.

-

The column is eluted with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol (B129727) (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).

-

Fractions are collected in regular volumes and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 9:1) and visualized under UV light (254 nm and 365 nm) and/or by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

-

-

Further Purification by Sephadex LH-20 and/or Preparative HPLC:

-

Fractions containing this compound, as identified by TLC comparison with a standard if available, are pooled and may require further purification.

-

Sephadex LH-20 Column Chromatography: This is particularly useful for separating flavonoids. The column is typically eluted with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC with a C18 column is recommended. A gradient elution with a mobile phase consisting of methanol and water (often with a small amount of acid like formic acid to improve peak shape) is commonly used.

-

Quantitative Data

Spectroscopic Data for Compound Identification

The structure of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete dataset for this compound is not available in the public domain, the following table includes available ¹³C-NMR data for other flavonoids isolated from Sophora moorcroftiana.

| Carbon No. | Genistein (1) | Pratensein (2) | Alpinumisoflavone (3) | Diosmetin (4) | Farnisin (5) |

| 2 | 155.6 | 155.1 | 155.8 | 163.0 | 155.5 |

| 3 | 122.9 | 122.5 | 121.5 | 103.8 | 122.9 |

| 4 | 181.9 | 181.8 | 182.2 | 183.5 | 181.9 |

| 5 | 163.6 | 163.6 | 163.1 | 162.9 | 163.6 |

| 6 | 99.7 | 100.0 | 100.1 | 99.8 | 99.7 |

| 7 | 165.0 | 165.7 | 165.1 | 165.7 | 165.0 |

| 8 | 94.4 | 94.7 | 106.6 | 95.1 | 94.4 |

| 9 | 159.2 | 159.2 | 158.7 | 158.9 | 159.2 |

| 10 | 106.6 | 106.6 | 106.6 | 105.1 | 106.6 |

| 1' | 122.9 | 123.0 | 122.9 | 122.9 | 122.9 |

| 2' | 131.6 | 114.7 | 131.6 | 113.8 | 131.6 |

| 3' | 116.6 | 116.7 | 116.6 | 148.9 | 116.6 |

| 4' | 159.2 | 147.2 | 159.2 | 152.7 | 159.2 |

| 5' | 116.6 | 120.0 | 116.6 | 112.5 | 116.6 |

| 6' | 131.6 | 116.7 | 131.6 | 124.6 | 131.6 |

| 3'-OCH3 | - | 56.5 | - | - | - |

| 4'-OCH3 | - | - | - | 56.4 | - |

| C-1'' | - | - | 117.8 | - | - |

| C-2'' | - | - | 128.9 | - | - |

| C-3'' | - | - | 133.0 | - | - |

| C-4'' | - | - | 26.2 | - | - |

| C-5'' | - | - | 18.2 | - | - |

Mandatory Visualizations

Experimental Workflow for Isolation of this compound

Caption: Workflow for the isolation of this compound.

This guide provides a foundational understanding and a practical framework for the isolation of this compound from Sophora moorcroftiana. Further research is warranted to establish a standardized protocol and to fully characterize the quantitative aspects of this process.

References

Unveiling Sophoraflavanone I: A Technical Guide to its Discovery, Botanical Origin, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone I is a prenylated flavonoid, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, botanical origins, and what is known about the biological activities of this compound. While research on this specific compound is less extensive than its close analog, Sophoraflavanone G, this document collates the available scientific literature to serve as a foundational resource for further investigation and drug development endeavors.

Discovery and Botanical Origin

This compound was first discovered and isolated in 1991 by a team of researchers led by Yoshiaki Shirataki. The discovery was part of a broader investigation into the chemical constituents of the roots of Sophora moorcroftiana, a plant belonging to the Leguminosae family. This seminal work, published in the Chemical and Pharmaceutical Bulletin, identified this compound as a novel "flavonostilbene," a unique chemical structure combining a flavanone (B1672756) and a stilbene (B7821643) moiety.

The primary botanical source of this compound is the roots of Sophora moorcroftiana[1]. This plant has been a subject of interest in phytochemical research due to the rich diversity of its flavonoid content. While other species of the Sophora genus are known to produce a variety of flavonoids, Sophora moorcroftiana is the specific origin from which this compound was first identified[1].

Physicochemical Properties

The structural characterization of this compound was accomplished through spectroscopic methods. Key physicochemical data is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 136997-69-8 | [2] |

| Appearance | Yellow powder | |

| Purity | 96.5% |

Experimental Protocols: Isolation and Purification

The following is a detailed methodology for the isolation and purification of this compound from the roots of Sophora moorcroftiana, based on the general procedures for isolating flavonoids from this genus.

Plant Material Collection and Preparation:

-

The roots of Sophora moorcroftiana are collected and air-dried.

-

The dried roots are then pulverized into a coarse powder to increase the surface area for extraction.

Extraction:

-

The powdered root material is subjected to extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature.

-

The extraction process is repeated multiple times to ensure the exhaustive removal of phytochemicals.

-

The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Purification:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The fractions are monitored for flavonoid content using thin-layer chromatography (TLC).

-

The flavonoid-rich fractions are then subjected to column chromatography over silica (B1680970) gel.

-

Elution is performed with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions containing compounds with similar TLC profiles are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Below is a graphical representation of the general experimental workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Biological Activities and Signaling Pathways

The biological activities of this compound have not been as extensively studied as those of other related flavonoids. However, preliminary information suggests potential in several therapeutic areas.

One source indicates that this compound exhibits anti-inflammatory properties, which are thought to be mediated through the attenuation of inflammatory cytokines and the inhibition of the NF-κB signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for the development of anti-inflammatory drugs.

The general class of flavonostilbenes, to which this compound belongs, has been reported to possess cytotoxic and antimicrobial activities. This suggests that this compound may also exhibit similar properties, although specific studies are required for confirmation.

The diagram below illustrates the proposed anti-inflammatory signaling pathway of this compound.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound represents an intriguing natural product with a unique flavonostilbene structure. Its discovery from Sophora moorcroftiana has opened avenues for further phytochemical and pharmacological research. While current knowledge of its biological activities is limited, the preliminary indication of its anti-inflammatory potential through NF-κB inhibition warrants more in-depth investigation.

Future research should focus on:

-

Developing optimized and scalable methods for the isolation or total synthesis of this compound.

-

Conducting comprehensive in vitro and in vivo studies to elucidate its specific biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects.

-

Performing detailed mechanistic studies to identify the precise molecular targets and signaling pathways modulated by this compound.

Such efforts will be crucial in determining the therapeutic potential of this compound and its viability as a lead compound for the development of novel pharmaceuticals.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Sophoraflavanone G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the multifaceted biological activities of Sophoraflavanone G (SFG), a prenylated flavonoid isolated from plants of the Sophora genus. SFG has garnered significant scientific interest for its potent pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects. This document serves as a comprehensive resource, detailing the experimental methodologies used to elucidate these activities, presenting key quantitative data, and visualizing the underlying molecular mechanisms.

Antimicrobial Activity

Sophoraflavanone G exhibits significant antimicrobial properties against a range of pathogens, including drug-resistant bacterial strains. Its efficacy, both alone and in synergy with conventional antibiotics, positions it as a promising candidate for the development of novel anti-infective therapies.

Quantitative Antimicrobial Data

The antimicrobial potency of Sophoraflavanone G has been quantified using standard microbiological assays, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values determined for various bacterial species. Furthermore, its synergistic effects with common antibiotics have been systematically evaluated.

| Bacterium | SFG MIC (µg/mL) | SFG MBC (µg/mL) | Antibiotic | SFG + Antibiotic FIC Index | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) (21 strains) | 3.13-6.25 | - | - | - | [1] |

| Methicillin-resistant Staphylococcus aureus (MRSA) (10 clinical isolates) | 0.5-8 | - | Ampicillin | 0.188-0.375 (Synergistic) | |

| Methicillin-resistant Staphylococcus aureus (MRSA) (10 clinical isolates) | 0.5-8 | - | Oxacillin | 0.188-0.375 (Synergistic) | |

| Mutans streptococci (16 strains) | - | 0.5-4 | - | - | [2] |

| Streptococcus mutans | - | - | Ampicillin | Synergistic | [3] |

| Staphylococcus aureus | - | - | Gentamicin | Synergistic (4-fold reduction in Gentamicin MIC) |

Table 1: Antimicrobial Activity of Sophoraflavanone G

Experimental Protocol: Checkerboard Synergy Assay

The synergistic interaction between Sophoraflavanone G and conventional antibiotics is determined using the checkerboard microdilution method.

Objective: To quantify the combined effect of Sophoraflavanone G and an antibiotic against a specific bacterial strain.

Materials:

-

Sophoraflavanone G (SFG) stock solution

-

Antibiotic stock solution (e.g., Ampicillin, Gentamicin)

-

96-well microtiter plates

-

Bacterial culture adjusted to 0.5 McFarland standard

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of SFG and the antibiotic in a suitable solvent. Create serial dilutions of both agents in the broth medium.

-

Plate Setup: In a 96-well plate, dispense increasing concentrations of SFG along the x-axis and increasing concentrations of the antibiotic along the y-axis. Each well will contain a unique combination of the two agents. Include wells with each agent alone to determine their individual MICs, as well as positive (bacteria only) and negative (broth only) controls.

-

Inoculation: Inoculate each well (except the negative control) with the standardized bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4

-

Anti-inflammatory Activity

Sophoraflavanone G demonstrates potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of Sophoraflavanone G has been assessed by measuring its ability to inhibit the production of nitric oxide (NO) and various pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Cell Line | Treatment | Mediator | Concentration of SFG (µM) | % Inhibition / Effect | Reference |

| RAW 264.7 | LPS | Nitric Oxide (NO) | 2.5-20 | Concentration-dependent inhibition | |

| RAW 264.7 | LPS | Prostaglandin E2 (PGE2) | 1-50 | Inhibition | |

| RAW 264.7 | LPS | TNF-α | 2.5-20 | Decreased production | |

| RAW 264.7 | LPS | IL-1β | 2.5-20 | Decreased production | |

| RAW 264.7 | LPS | IL-6 | 2.5-20 | Decreased production | |

| RAW 264.7 | LPS | iNOS expression | 2.5-20 | Suppressed | |

| RAW 264.7 | LPS | COX-2 expression | 1-50 | Down-regulation |

Table 2: Anti-inflammatory Effects of Sophoraflavanone G

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

Objective: To measure the effect of Sophoraflavanone G on nitric oxide production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

Sophoraflavanone G (SFG)

-

Lipopolysaccharide (LPS)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Griess Reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of SFG for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent.

-

Incubation and Reading: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by SFG compared to the LPS-only treated control.

Signaling Pathways in Inflammation

Sophoraflavanone G exerts its anti-inflammatory effects by inhibiting key signaling pathways, including the NF-κB, MAPK, PI3K/Akt, and JAK/STAT pathways.

Anticancer Activity

Sophoraflavanone G has demonstrated significant anticancer potential by inducing apoptosis, inhibiting cell proliferation, and suppressing metastasis in various cancer cell lines.

Quantitative Anticancer Data

The cytotoxic and pro-apoptotic effects of Sophoraflavanone G have been evaluated in several human cancer cell lines.

| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |

| Hodgkin's lymphoma cells | Lymphoma | - | Inhibition of STAT phosphorylation | |

| Solid tumor cells | - | - | Inhibition of STAT3 phosphorylation | |

| Multiple myeloma cells | Myeloma | - | Inhibition of NF-κB signaling | |

| BT-549, MDA-MB-231 | Triple-Negative Breast Cancer | MTT, Colony Formation | Proliferation inhibition | |

| BT-549, MDA-MB-231 | Triple-Negative Breast Cancer | Flow Cytometry, Western Blot | Apoptosis induction | |

| BT-549, MDA-MB-231 | Triple-Negative Breast Cancer | Transwell Assay | Suppression of migration and invasion |

Table 3: Anticancer Activity of Sophoraflavanone G

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the cytotoxic effect of Sophoraflavanone G on cancer cells.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Sophoraflavanone G (SFG)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Complete growth medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of SFG and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value (the concentration of SFG that inhibits 50% of cell growth).

Signaling Pathways in Cancer

Sophoraflavanone G's anticancer activity is mediated through the modulation of critical signaling pathways that control cell survival, proliferation, and metastasis, such as the STAT, NF-κB, and EGFR-PI3K-AKT pathways.

Antioxidant Activity

Sophoraflavanone G possesses notable antioxidant properties, enabling it to scavenge free radicals and protect cells from oxidative stress-induced damage.

Quantitative Antioxidant Data

The free radical scavenging activity of Sophoraflavanone G has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

| Assay | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | 5.26 |

Table 4: Antioxidant Activity of Sophoraflavanone G

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To measure the free radical scavenging capacity of Sophoraflavanone G.

Materials:

-

Sophoraflavanone G (SFG)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)

-

Methanol

-

96-well microtiter plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare a series of dilutions of SFG in methanol.

-

Reaction Mixture: Add the SFG solutions to the DPPH solution in a 96-well plate or cuvettes. Include a control with methanol instead of the SFG solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Determine the IC50 value, which is the concentration of SFG required to scavenge 50% of the DPPH radicals.

Conclusion

Sophoraflavanone G is a promising natural compound with a broad spectrum of biological activities. Its demonstrated efficacy in antimicrobial, anti-inflammatory, anticancer, and antioxidant assays underscores its significant therapeutic potential. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of Sophoraflavanone G as a novel therapeutic agent. The elucidation of its mechanisms of action, particularly its ability to modulate multiple key signaling pathways, opens up new avenues for its application in the treatment of a wide range of diseases. Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of this remarkable flavonoid.

References

Sophoraflavanone I: A Technical Guide to a Promising Prenylated Flavonoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoraflavanone I is a prenylated flavonoid, a class of natural compounds garnering significant interest for its diverse pharmacological potential. Found in plants of the Sophora genus, these compounds are characterized by a flavanone (B1672756) backbone with the addition of one or more isoprenoid groups. This structural feature enhances their lipophilicity and, consequently, their interaction with biological membranes and proteins, leading to a broad spectrum of bioactivities. While research specifically on this compound is limited, extensive studies on the closely related analogue, Sophoraflavanone G, provide a strong framework for understanding its potential therapeutic applications. This technical guide synthesizes the available information on this compound and its analogues, with a focus on their origin, biological activities, and underlying mechanisms of action. Detailed experimental protocols for isolation, characterization, and bioactivity assessment are provided, alongside a comprehensive summary of quantitative data to support further research and development.

Introduction to this compound and Prenylated Flavonoids

This compound belongs to the prenylated flavonoid subclass of natural products. These molecules are distinguished by the covalent attachment of a prenyl group to the flavonoid core, a modification that can dramatically alter their biological properties. Prenylated flavonoids are primarily found in the Leguminosae and Moraceae plant families.

The biosynthesis of prenylated flavonoids involves the formation of the C6-C3-C6 flavonoid skeleton from L-phenylalanine or L-tyrosine, followed by the enzymatic transfer of a prenyl group, typically from dimethylallyl pyrophosphate, by prenyltransferases. This prenylation enhances the compound's lipophilicity, which is believed to improve its affinity for cell membranes and interactions with various proteins.

This compound is isolated from plants of the Sophora genus, such as Sophora flavescens and Sophora moorcroftiana.[] While specific biological activities of this compound are not extensively documented in publicly available literature, the activities of the closely related and well-studied Sophoraflavanone G offer valuable insights into its potential. Sophoraflavanone G has demonstrated significant antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

Biological Activities and Therapeutic Potential

The biological activities of prenylated flavonoids from Sophora species are broad and well-documented, particularly for Sophoraflavanone G. These activities suggest a strong therapeutic potential for this class of compounds, including this compound.

Antimicrobial Activity

Sophoraflavanone G exhibits potent antibacterial activity, especially against Gram-positive bacteria.[4] It has shown significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. The proposed mechanism of action involves the disruption of the bacterial cell membrane's integrity and interference with peptidoglycan synthesis.[5]

Anti-inflammatory Activity

Sophoraflavanone G has demonstrated significant anti-inflammatory effects. It can alleviate various inflammatory diseases by modulating inflammatory mediators and signaling pathways. Studies have shown that it inhibits the production of pro-inflammatory cytokines and mediators by interrupting the NF-κB and MAPK signaling pathways.

Anticancer Activity

The anticancer potential of Sophoraflavanone G has been investigated in various cancer cell lines. It has been shown to suppress the progression of triple-negative breast cancer by inactivating the EGFR-PI3K-AKT signaling pathway. Furthermore, it can induce apoptosis in human leukemia and breast cancer cells.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, this section presents data for the closely related and extensively studied Sophoraflavanone G to provide a comparative baseline for researchers.

| Biological Activity | Test System | Metric | Value | Reference |

| Antibacterial | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC | 0.5 - 8 µg/mL | |

| Antibacterial | Listeria monocytogenes | MIC | 0.98 µg/mL | |

| Antibacterial | Pseudomonas aeruginosa (planktonic) | MIC | > 1000 µg/mL | |

| Synergistic Antibacterial (with Gentamicin) | Staphylococcus aureus | MIC Reduction of Gentamicin | 4-fold | |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | - | |

| Anticancer | Triple-negative breast cancer cells (BT-549, MDA-MB-231) | Proliferation Inhibition | Dose-dependent |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of Sophoraflavanone G are attributed to its modulation of several key signaling pathways. These mechanisms provide a likely framework for the action of this compound.

Anti-inflammatory Signaling

Sophoraflavanone G exerts its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), Sophoraflavanone G can suppress the phosphorylation and degradation of IκBα, which in turn prevents the translocation of the p65 subunit of NF-κB into the nucleus. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Caption: NF-κB signaling pathway inhibition by this compound/G.

Anticancer Signaling

In the context of cancer, Sophoraflavanone G has been shown to inactivate the EGFR-PI3K-AKT signaling pathway in triple-negative breast cancer cells. Epidermal Growth Factor Receptor (EGFR) activation typically leads to the activation of Phosphoinositide 3-kinase (PI3K) and subsequently Akt, a serine/threonine kinase that promotes cell survival and proliferation. By inhibiting this pathway, Sophoraflavanone G can induce apoptosis and suppress tumor growth.

Caption: EGFR-PI3K-AKT signaling pathway inhibition.

Experimental Protocols

The following protocols are generalized from methods used for the isolation, characterization, and bioactivity testing of prenylated flavonoids from Sophora species and can be adapted for this compound.

Isolation and Purification of this compound

This protocol outlines a general procedure for the extraction and chromatographic separation of this compound from plant material.

Caption: General workflow for isolation and purification.

Methodology:

-

Extraction: Air-dried and powdered roots of the Sophora species (e.g., 1 kg) are macerated in acetone (e.g., 3 x 5 L) at room temperature for 24-48 hours per extraction.

-

Concentration: The combined acetone extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution system, for example, starting with petroleum ether and gradually increasing the polarity with ethyl acetate, is used to separate the components.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing similar profiles and containing the compound of interest (as identified by reference standards or further analysis) are pooled.

-

Further Purification: If necessary, the pooled fractions can be subjected to further purification steps such as preparative HPLC to obtain highly pure this compound.

Characterization of this compound

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the detailed chemical structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid structure.

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is a standard assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Bacterial Culture: The test bacterium (e.g., S. aureus) is cultured in an appropriate broth medium to the mid-logarithmic phase of growth.

-

Serial Dilution: The purified this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

This compound, as a member of the prenylated flavonoid family, holds considerable promise for therapeutic applications. While direct research on this specific compound is currently limited, the extensive data available for its close analogue, Sophoraflavanone G, provides a strong foundation for future investigations. The potent antimicrobial, anti-inflammatory, and anticancer activities of Sophoraflavanone G, mediated through key signaling pathways such as NF-κB, MAPK, and PI3K-AKT, highlight the potential of this compound as a lead compound for drug discovery.

Future research should focus on the specific isolation, characterization, and comprehensive biological evaluation of this compound. Head-to-head comparative studies with Sophoraflavanone G would be invaluable in elucidating the structure-activity relationships and identifying any unique therapeutic advantages of this compound. Further preclinical and clinical studies will be necessary to fully realize the therapeutic potential of this promising natural product.

References

- 2. Sophoraflavanone G: A review of the phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sophoraflavanone G - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial activities of lavandulylated flavonoids in Sophora flavences against methicillin-resistant Staphylococcus aureus via membrane disruption - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of Sophoraflavanone I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Sophoraflavanone I, a complex flavonoid of interest in natural product research and drug development. While specific experimental datasets for this compound are not widely published, this document outlines the standard methodologies and expected spectroscopic characteristics for this class of compounds. The information herein is intended to guide researchers in the isolation, identification, and characterization of this compound and related flavonoids.

Chemical Structure and Properties of this compound

This compound is a prenylated flavonoid with a complex dimeric structure. Its chemical properties are as follows:

-

Molecular Formula: C₃₉H₃₈O₉

-

Molecular Weight: 650.72 g/mol

-

IUPAC Name: (2S)-5,7-Dihydroxy-2,3-dihydro-2α-[[(2R)-2β-(4-hydroxyphenyl)-3α-(3,5-dihydroxyphenyl)-6-hydroxy-2,3-dihydrobenzofuran]-5-yl]-8-[5-methyl-2-(1-methylethenyl)-4-hexenyl]-4H-1-benzopyran-4-one

-

Synonyms: this compound

Mass Spectrometry (MS) Data

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Notes |

| [M+H]⁺ | 651.2538 | Protonated molecular ion. |

| [M-H]⁻ | 649.2396 | Deprotonated molecular ion. |

| [M+Na]⁺ | 673.2357 | Sodium adduct. |

Fragmentation Pattern:

Flavonoids typically undergo retro-Diels-Alder (RDA) fragmentation, as well as losses of small neutral molecules like H₂O, CO, and various side chains. Given the dimeric nature of this compound, complex fragmentation involving cleavage of the linkage between the two flavonoid units is also expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed ¹H and ¹³C NMR data for this compound are not published. However, the expected chemical shifts can be estimated based on the known values for similar flavonoid structures. The spectra would be complex due to the large number of protons and carbons, many of which would be in similar chemical environments.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Moieties in this compound

| Proton Type | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons | 6.0 - 7.5 | Protons on the aromatic rings. |

| Flavanone (B1672756) H-2 | 5.0 - 5.5 | Methine proton adjacent to the heterocyclic oxygen. |

| Flavanone H-3 | 2.5 - 3.0 | Methylene protons on the C-ring. |

| Prenyl Group Protons | 1.5 - 5.2 | Protons of the isoprenoid side chain, including vinylic and aliphatic signals. |

| Hydroxyl Protons | 9.0 - 13.0 | Phenolic hydroxyl groups, often broad signals. |

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl Carbon (C-4) | 190 - 200 | Characteristic flavanone C-4 carbonyl. |

| Aromatic Carbons | 90 - 165 | Carbons of the benzene (B151609) rings. |

| Flavanone C-2 | 75 - 85 | Methine carbon adjacent to the heterocyclic oxygen. |

| Flavanone C-3 | 40 - 50 | Methylene carbon on the C-ring. |

| Prenyl Group Carbons | 15 - 145 | Carbons of the isoprenoid side chain. |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of MS and NMR data for flavonoids like this compound.

4.1 Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the purified compound (typically 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 20-30 minutes to ensure good separation.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation for MS/MS experiments.

-

4.2 NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for adequate resolution of the complex spectra.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

2D NMR Experiments: To fully elucidate the structure, a suite of 2D NMR experiments is essential:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds), which is crucial for piecing together the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound and its chemical structure.

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

Caption: Chemical structure of this compound.

The Biosynthesis of Sophoraflavanone I in Sophora Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoraflavanone I is a prenylated flavonoid found in various Sophora species, plants with a long history in traditional medicine. Like other prenylflavonoids, this compound exhibits a range of promising biological activities, making it a compound of interest for drug discovery and development. Understanding its biosynthetic pathway is crucial for biotechnological production and for the targeted engineering of novel, bioactive derivatives. This technical guide provides a detailed overview of the core biosynthesis pathway of this compound, including the key enzymatic steps, relevant quantitative data, and detailed experimental protocols for further research.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which produces the central flavonoid precursor, naringenin (B18129). This is followed by a key prenylation step, where a lavandulyl moiety is attached to the naringenin backbone. The proposed pathway is a result of integrating findings from studies on flavonoid biosynthesis in Sophora and the characterization of enzymes responsible for the formation of the lavandulyl group in other plant species.

The overall pathway can be divided into two main stages:

-

Formation of the Flavanone Core (Naringenin): This is a well-established pathway in plants.

-

Prenylation with a Lavandulyl Group: This involves the synthesis of the irregular monoterpene donor, lavandulyl diphosphate (B83284) (LPP), and its subsequent transfer to the naringenin scaffold.

Stage 1: Biosynthesis of Naringenin

The formation of (2S)-Naringenin starts from the amino acid L-phenylalanine and involves the following key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.

-

Chalcone (B49325) synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.

Stage 2: Biosynthesis of the Lavandulyl Moiety and Prenylation

This stage is critical for the formation of this compound.

-

Lavandulyl Diphosphate Synthase (LPPS): While not yet isolated from Sophora, an enzyme with this activity is proposed to exist. It would catalyze the head-to-middle condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form lavandulyl diphosphate (LPP). This enzyme has been characterized in other species, such as Lavandula x intermedia[1][2].

-

Flavonoid Prenyltransferase (PT): A prenyltransferase from Sophora flavescens, likely with broad substrate specificity such as SfN8DT-1, is responsible for attaching the lavandulyl group from LPP to the C-8 position of the naringenin A-ring[3][4]. This results in the formation of this compound (8-lavandulylnaringenin).

Quantitative Data

Quantitative data on the specific activity and kinetics of the enzymes in the this compound pathway are limited. However, metabolomic studies on Sophora flavescens provide insights into the abundance of various flavonoids in different plant tissues.

| Compound Class | Representative Compounds | Predominant Tissue of Accumulation | Reference |

| Flavonoids | Trifolirhizin, Maackiain, Kushenol I | Xylem | [5] |

| Kurarinone, Sophoraflavanone G | Periderm | ||

| Alkaloids | Oxymatrine, Sophoridine, Matrine | Phloem |

Table 1: Distribution of major flavonoids and alkaloids in different root tissues of Sophora flavescens.

A comprehensive metabolomic analysis of five tissues (roots, stems, leaves, flowers, and pods) of S. flavescens identified 227 flavonoids, with the highest concentration found in the roots.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Protocol 1: Identification and Cloning of Biosynthesis Genes

This protocol outlines a general workflow for identifying candidate genes, such as a putative LPPS or specific flavonoid prenyltransferases from Sophora species.

1. RNA Extraction and cDNA Synthesis:

- Harvest fresh tissue from the roots of Sophora species, where prenylated flavonoids are abundant.

- Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

- Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

- Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

- Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) primers.

2. PCR Amplification of Candidate Genes:

- Design degenerate primers based on conserved regions of known LPPS or flavonoid prenyltransferase genes from other species.

- Perform PCR using the synthesized cDNA as a template.

- Analyze PCR products by agarose gel electrophoresis.

- Excise and purify bands of the expected size.

3. Cloning and Sequencing:

- Clone the purified PCR products into a suitable vector (e.g., pGEM-T Easy Vector, Promega).

- Transform the ligation products into competent E. coli cells.

- Select positive clones and sequence the inserted DNA fragments.

4. Full-Length cDNA Isolation:

- Use the obtained partial sequence to design gene-specific primers for 5' and 3' Rapid Amplification of cDNA Ends (RACE) to obtain the full-length cDNA sequence.

Protocol 2: Heterologous Expression and Functional Characterization of Enzymes

This protocol describes the expression of a candidate enzyme in a heterologous host (e.g., E. coli or yeast) to confirm its function.

1. Construction of Expression Vector:

- Amplify the full-length open reading frame of the candidate gene by PCR.

- Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast) containing a suitable tag (e.g., His-tag) for purification.

2. Heterologous Expression:

- Transform the expression construct into the chosen host cells.

- Grow the cells to a suitable optical density and induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).

- Harvest the cells by centrifugation.

3. Protein Purification:

- Lyse the cells by sonication or enzymatic digestion.

- Purify the recombinant protein from the crude cell extract using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

- Confirm the purity and size of the protein by SDS-PAGE.

4. Enzyme Assays:

- For LPPS activity:

- Prepare a reaction mixture containing the purified enzyme, DMAPP as the substrate, and a suitable buffer with MgCl2.

- Incubate the reaction at an optimal temperature.

- Stop the reaction and treat the products with alkaline phosphatase to hydrolyze the diphosphate group.

- Extract the resulting lavandulol (B192245) with an organic solvent (e.g., hexane).

- Analyze the product by GC-MS.

- For Flavonoid Prenyltransferase activity:

- Prepare a reaction mixture containing the purified enzyme, (2S)-naringenin as the acceptor substrate, LPP as the prenyl donor, and a suitable buffer with MgCl2.

- Incubate the reaction and then stop it by adding an organic solvent (e.g., ethyl acetate).

- Extract the products and analyze them by HPLC-MS to detect the formation of this compound.

Protocol 3: Quantitative Analysis of this compound by HPLC-MS/MS

This protocol details a method for the sensitive and specific quantification of this compound in plant extracts.

1. Sample Preparation:

- Grind dried and powdered Sophora root tissue.

- Extract the powder with a suitable solvent (e.g., methanol (B129727) or 70% ethanol) using ultrasonication or reflux extraction.

- Filter the extract and evaporate the solvent under reduced pressure.

- Redissolve the residue in a known volume of the mobile phase for analysis.

2. HPLC-MS/MS Conditions:

- Chromatographic Separation:

- Use a C18 reversed-phase column.

- Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol (B).

- Set a suitable flow rate and column temperature.

- Mass Spectrometric Detection:

- Use an electrospray ionization (ESI) source in negative or positive ion mode.

- Perform Multiple Reaction Monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions for this compound for high selectivity and sensitivity.

3. Quantification:

- Prepare a calibration curve using a certified standard of this compound.

- Calculate the concentration of this compound in the samples based on the peak area and the calibration curve.

Visualizations

Caption: Biosynthesis pathway of this compound from L-Phenylalanine.

Caption: Workflow for identification and cloning of biosynthesis genes.

Caption: Workflow for enzyme functional characterization.

Conclusion

The biosynthesis of this compound in Sophora species is a multi-step process involving the well-characterized flavonoid pathway and a specialized prenylation step. While the core enzymatic machinery for flavonoid synthesis is understood, the specific enzymes responsible for the formation and transfer of the lavandulyl moiety in Sophora are yet to be definitively identified. The protocols and information provided in this guide offer a solid foundation for researchers to further elucidate this pathway, paving the way for the metabolic engineering and sustainable production of this and other valuable prenylated flavonoids. Further research focusing on the identification and characterization of the putative lavandulyl diphosphate synthase and the specific flavonoid prenyltransferase from Sophora species will be critical to fully unravel the biosynthesis of this compound.

References

- 1. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cloning and characterization of naringenin 8-prenyltransferase, a flavonoid-specific prenyltransferase of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosyntheses characterization of alkaloids and flavonoids in Sophora flavescens by combining metabolome and transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Sophoraflavanone I

Introduction

Sophoraflavanone I is a complex natural product belonging to the flavonostilbene class, characterized by a flavanone (B1672756) core linked to a resveratrol-derived moiety. Its intricate structure presents a significant synthetic challenge. To date, a formal total synthesis of this compound has not been reported in the scientific literature. This document outlines a detailed, proposed protocol for the total synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The proposed strategy is based on established synthetic methodologies for related complex flavonoids, particularly the successful total synthesis of Sophoraflavanone H.

Proposed Retrosynthetic Analysis

The proposed synthesis of this compound commences with a retrosynthetic disconnection at the C-C bond connecting the flavanone and the dihydrobenzofuran moieties. This leads to two key intermediates: a functionalized flavanone and a dihydrobenzofuran derivative. Further disconnection of the flavanone yields a chalcone (B49325) precursor, which can be synthesized from commercially available acetophenone (B1666503) and benzaldehyde (B42025) derivatives. The dihydrobenzofuran component can be constructed via an intramolecular cyclization strategy.

Experimental Protocols

This section details the proposed multi-step synthesis of this compound.

Part 1: Synthesis of the Flavanone Moiety (Intermediate A)

-

Step 1: Protection of Phloroglucinol (B13840).

-

Reaction: Protection of the hydroxyl groups of phloroglucinol.

-

Protocol: To a solution of phloroglucinol (1.0 eq) in dry acetone, add 2,2-dimethoxypropane (B42991) (2.2 eq) and a catalytic amount of p-toluenesulfonic acid. Stir the reaction mixture at room temperature for 4 hours. Neutralize with sodium bicarbonate, filter, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield the protected phloroglucinol.

-

-

Step 2: Friedel-Crafts Acylation.

-

Reaction: Acylation of the protected phloroglucinol.

-

Protocol: To a solution of the protected phloroglucinol (1.0 eq) in dry dichloromethane (B109758) at 0 °C, add acetyl chloride (1.1 eq) followed by aluminum chloride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 1 hour and then at room temperature for 3 hours. Quench the reaction with ice-cold dilute HCl and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

-

-

Step 3: Aldol Condensation to form Chalcone.

-

Reaction: Base-catalyzed condensation with a substituted benzaldehyde.

-

Protocol: To a solution of the acetylated intermediate (1.0 eq) and a suitably protected 2,4-dihydroxybenzaldehyde (B120756) (1.0 eq) in ethanol, add a 50% aqueous solution of potassium hydroxide. Stir the mixture at room temperature for 24 hours. Acidify the reaction mixture with dilute HCl and extract with ethyl acetate (B1210297). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the chalcone.

-

-

Step 4: Cyclization to Flavanone (Intermediate A).

-

Reaction: Intramolecular Michael addition.

-

Protocol: Reflux a solution of the chalcone (1.0 eq) in methanol (B129727) with a catalytic amount of sodium acetate for 6 hours. Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography to afford the protected flavanone (Intermediate A).

-

Part 2: Synthesis of the Dihydrobenzofuran Moiety (Intermediate B)

-

Step 5: Synthesis of the Dihydrobenzofuran Core.

-

Reaction: A multi-step sequence starting from commercially available precursors to construct the substituted dihydrobenzofuran ring system. A plausible approach involves an oxidative coupling or a transition-metal-catalyzed C-H activation/cyclization strategy. Given the complexity, a detailed step-by-step protocol would be highly dependent on the chosen specific route, which would require significant methods development. For the purpose of this proposed protocol, we will assume the successful synthesis of a suitably functionalized dihydrobenzofuran intermediate (Intermediate B) ready for coupling.

-

Part 3: Coupling and Final Steps

-

Step 6: Coupling of Intermediate A and Intermediate B.

-

Reaction: Palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling).

-

Protocol: To a degassed solution of Intermediate A (bearing a halide or triflate) (1.0 eq) and Intermediate B (bearing a boronic acid/ester or stannane) (1.2 eq) in a suitable solvent system (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). Heat the mixture under an inert atmosphere at 90 °C for 12 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

-

-

Step 7: Deprotection.

-

Reaction: Removal of all protecting groups.

-

Protocol: Treat the coupled product with an appropriate deprotecting agent (e.g., trifluoroacetic acid in dichloromethane for acid-labile groups, or BBr₃ for methoxy (B1213986) groups) at 0 °C to room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction and purify the final product, this compound, by preparative HPLC.

-

Data Presentation

As this is a proposed synthesis, experimental quantitative data is not available. The following tables provide a template for the characterization data that would be collected for the key intermediates and the final product, with representative values based on similar compounds found in the literature.

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Intermediate A | C₁₉H₁₈O₅ | 327.1232 | To be determined | Characteristic signals for the flavanone core would be expected. | Resonances corresponding to the flavanone skeleton would be observed. |

| Intermediate B | C₁₅H₁₄O₄X | Varies | To be determined | Signals corresponding to the substituted dihydrobenzofuran would appear. | Carbon signals for the dihydrobenzofuran ring system would be present. |

| This compound | C₃₉H₃₈O₉ | 651.2543 | To be determined | A complex spectrum with signals from both flavanone and stilbene (B7821643) moieties. | A full spectrum showing all 39 carbon atoms of the final product. |

Mandatory Visualizations

Caption: Proposed synthetic workflow for this compound.

Caption: Logical flow from concept to final product.

Application Note: Quantification of Sophoraflavanone I using a High-Resolution UHPLC-Q-TOF/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sophoraflavanone I is a complex prenylated flavonoid with a molecular weight of 650.72 g/mol and a molecular formula of C39H38O9[]. Prenylated flavonoids are of significant interest in drug discovery due to their potential biological activities, which are often enhanced by the presence of lipophilic prenyl groups. Accurate and sensitive quantification of such compounds in various matrices is crucial for pharmacokinetic, toxicological, and efficacy studies. This application note details a robust and sensitive method for the quantification of this compound using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS). While specific experimental data for this compound is not widely available, this protocol is based on established methods for the analysis of other complex prenylated flavonoids from Sophora species and provides a strong foundation for method development and validation.

Experimental Protocols

1. Sample Preparation (from Plant Material)

This protocol outlines a general procedure for the extraction of flavonoids from a plant matrix, which should be optimized for the specific sample type.

-

Milling and Weighing: Mill the dried plant material (e.g., roots, leaves) to a fine powder. Accurately weigh 1.0 g of the powdered sample into a conical flask.

-

Extraction: Add 20 mL of 80% methanol (B129727) to the flask. Perform ultrasonication for 30 minutes at room temperature.

-

Centrifugation and Collection: Centrifuge the mixture at 4000 rpm for 15 minutes. Collect the supernatant.

-

Re-extraction: Repeat the extraction process on the pellet with another 20 mL of 80% methanol to ensure complete extraction.

-

Combine and Evaporate: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in 2 mL of methanol.

-

Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. UHPLC-Q-TOF/MS Analysis

The following conditions are a starting point and may require optimization for best results with this compound.

-

UHPLC System: A high-performance UHPLC system capable of pressures up to 1000 bar.

-

Column: A C18 reversed-phase column with a particle size of less than 2 µm is recommended for high-resolution separation (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[2].

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A gradient optimized for the separation of complex flavonoids is crucial[2]. A suggested gradient is as follows:

Time (min) %B 0.0 5 2.0 5 15.0 95 20.0 95 20.1 5 | 25.0 | 5 |

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 35 °C

-

Injection Volume: 2 µL

-

Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI negative mode is often preferred for flavonoids, but both positive and negative modes should be evaluated.

-

Scan Mode: Full scan MS and targeted MS/MS (or data-dependent acquisition).

-

Mass Range: m/z 100-1000

-

Capillary Voltage: 3.0 kV[2]

-

Collision Energy: A ramp of 20-40 eV for MS/MS fragmentation to identify characteristic neutral losses[2].

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Gas Flow Rates:

-

Cone Gas: 50 L/h

-

Desolvation Gas: 800 L/h

-

Data Presentation

The following table summarizes the expected and required quantitative data for this compound. As this is a proposed method, performance metrics need to be determined experimentally.

| Parameter | This compound |

| Molecular Formula | C39H38O9 |

| Molecular Weight | 650.72 g/mol |

| [M-H]⁻ (m/z) | 649.2441 |

| Retention Time (RT) | To be determined |

| Key MS/MS Fragments | To be determined (expect neutral losses related to prenyl groups) |

| Linearity (r²) | To be determined |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Accuracy (% Recovery) | To be determined |

| Precision (%RSD) | To be determined |

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound.

Signaling Pathway/Logical Relationship Diagram

As no specific signaling pathway for this compound is documented, a logical diagram illustrating the principles of quantification using an internal standard is provided.

Caption: Logic of internal standard quantification.

References

Application Notes and Protocols for Sophoraflavanone G in Antibacterial Assays Against MRSA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Sophoraflavanone G (SFG), a promising natural product, in antibacterial assays against Methicillin-Resistant Staphylococcus aureus (MRSA).

Introduction

Sophoraflavanone G, a prenylated flavonoid isolated from the roots of Sophora flavescens, has demonstrated significant antibacterial activity against various MRSA strains. Its potential as a standalone antibacterial agent or as a synergistic partner with conventional antibiotics makes it a compound of high interest in the fight against antibiotic resistance. These notes offer standardized methods for evaluating its efficacy and understanding its mode of action.

Data Presentation

Antibacterial Activity of Sophoraflavanone G against MRSA

The antibacterial efficacy of Sophoraflavanone G is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| MRSA Strains | Sophoraflavanone G MIC (µg/mL) | Reference |

| 27 clinical isolates | 3.13 - 6.25 | [1] |

| 10 clinical isolates | 0.5 - 8 | [2] |

Synergistic Activity of Sophoraflavanone G with Antibiotics against MRSA

Sophoraflavanone G has been shown to act synergistically with several antibiotics, effectively reducing the MIC of these drugs against resistant strains. This is often quantified using the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is indicative of synergy.

| Antibiotic | MRSA Strains | FIC Index | Interpretation | Reference |

| Vancomycin | 6 clinical isolates | 0.16 | Synergy | [1] |

| Fosfomycin | 6 clinical isolates | 0.48 | Synergy | [1] |

| Ampicillin | 10 clinical isolates | 0.188 - 0.375 | Synergy | [2] |

| Oxacillin | 10 clinical isolates | 0.188 - 0.375 | Synergy | |

| Methicillin | 6 clinical isolates | 0.71 | Partial Synergy | |

| Gentamicin | 6 clinical isolates | 0.69 | Partial Synergy | |

| Levofloxacin | 6 clinical isolates | 0.58 | Partial Synergy | |

| Norfloxacin | Not specified | Synergistic | Synergy |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in evaluating the antibacterial properties of Sophoraflavanone G.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of Sophoraflavanone G that inhibits the visible growth of MRSA.

Materials:

-

Sophoraflavanone G (SFG) stock solution (e.g., in DMSO)

-

MRSA strain(s)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the MRSA strain.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Preparation of SFG Dilutions:

-

Prepare a working stock solution of SFG in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of SFG in CAMHB directly in the 96-well microtiter plate to achieve a final volume of 50 µL per well. The concentration range should be selected to bracket the expected MIC.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well containing the SFG dilutions, resulting in a final volume of 100 µL per well.

-

Include a positive control well (bacteria in CAMHB without SFG) and a negative control well (CAMHB only).

-

-

Incubation:

-

Incubate the inoculated microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours.

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of SFG at which there is no visible growth of the MRSA strain.

-

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the synergistic effect of Sophoraflavanone G with a conventional antibiotic.

Materials:

-

Sophoraflavanone G (SFG) stock solution

-

Antibiotic stock solution

-

MRSA strain(s)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Incubator (35 ± 2°C)

Procedure:

-

Inoculum Preparation: Prepare the MRSA inoculum as described in the MIC determination protocol.

-

Plate Setup:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Along the x-axis (columns), create serial twofold dilutions of the antibiotic.

-

Along the y-axis (rows), create serial twofold dilutions of SFG.

-

This creates a matrix of various combinations of SFG and the antibiotic.

-

-

Inoculation:

-

Add 100 µL of the prepared MRSA inoculum (approximately 5 x 10⁵ CFU/mL) to each well.

-

-

Incubation:

-

Incubate the plate at 35°C for 18-24 hours.

-

-

Data Analysis:

-

Determine the MIC of each compound alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each compound:

-

FIC of SFG = (MIC of SFG in combination) / (MIC of SFG alone)

-

FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

-

-

Calculate the FIC Index (FICI) for each combination: FICI = FIC of SFG + FIC of Antibiotic.

-

Interpret the results:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 1.0: Additive

-

1.0 < FICI ≤ 4.0: Indifference

-

FICI > 4.0: Antagonism

-

-

Time-Kill Kinetics Assay

This assay provides information on the rate at which Sophoraflavanone G kills MRSA.

Materials:

-

Sophoraflavanone G (SFG)

-

MRSA strain(s)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile saline or PBS

-

Incubator (37°C)

-

Shaker incubator (optional)

Procedure:

-

Inoculum Preparation: Prepare a standardized MRSA inoculum as described previously.

-

Assay Setup:

-

Prepare flasks or tubes containing CAMHB with different concentrations of SFG (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

-

Include a growth control (no SFG).

-

Inoculate each flask/tube with the MRSA suspension to a final density of approximately 10⁶ CFU/mL.

-

-

Sampling and Plating:

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask/tube.

-

Perform serial tenfold dilutions of the aliquots in sterile saline or PBS.

-

Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates in triplicate.

-

-

Incubation and Colony Counting:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

Count the number of colonies on plates that have between 30 and 300 colonies.

-

-

Data Analysis:

-

Calculate the CFU/mL for each time point and concentration.

-

Plot the log₁₀ CFU/mL versus time for each concentration of SFG.

-

A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.

-

Anti-Biofilm Assay using Crystal Violet

This protocol quantifies the ability of Sophoraflavanone G to inhibit MRSA biofilm formation.

Materials:

-

Sophoraflavanone G (SFG)

-

MRSA strain(s) known to form biofilms

-

Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)

-

Sterile 96-well flat-bottom microtiter plates

-

Crystal Violet solution (0.1% w/v)

-

Methanol (B129727) (for fixing)

-

33% Acetic acid or 95% Ethanol (B145695) (for solubilizing)

-

Microplate reader

Procedure:

-

Biofilm Formation:

-

Prepare a standardized MRSA inoculum.

-

Add 100 µL of TSB with glucose and 100 µL of the MRSA inoculum to each well of a 96-well plate.

-

Add varying concentrations of SFG to the test wells. Include a growth control (no SFG) and a negative control (broth only).

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

-

Quantification of Biofilm:

-

Gently remove the planktonic bacteria by washing the wells twice with sterile PBS.

-

Fix the remaining biofilm by adding 200 µL of methanol to each well for 15 minutes.

-

Remove the methanol and allow the plate to air dry.

-

Stain the biofilm by adding 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells gently with water until the control wells are colorless.

-

Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid or 95% ethanol to each well.

-

-

Measurement:

-

Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader.

-

The absorbance is proportional to the amount of biofilm formed.

-

Visualizations

Proposed Mechanism of Action of Sophoraflavanone G against MRSA

Caption: Proposed mechanism of Sophoraflavanone G against MRSA.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Experimental Workflow for Checkerboard Assay